Brasilixanthone B

Descripción general

Descripción

Brasilixanthone B is a naturally occurring xanthone compound isolated from the adventitious roots of St. John’s wort (Hypericum perforatum L.) . Xanthones are a class of secondary metabolites known for their wide range of biological activities, including antioxidant, cytotoxic, and antimicrobial properties . This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Brasilixanthone B can be isolated from the adventitious roots of St. John’s wort through a series of chromatographic techniques. The process typically involves the extraction of plant material with solvents such as ethanol, followed by partitioning with solvents like petroleum ether, chloroform, ethyl acetate, and n-butanol . The chloroform extract is then subjected to column chromatography on silica gel, eluted with a gradient of petroleum ether and ethyl acetate . Further purification steps, including recrystallization and Sephadex LH-20 chromatography, yield pure this compound .

Industrial Production Methods

advancements in biotechnological methods, such as plant tissue culture and bioreactor systems, could potentially be employed to enhance the yield and scalability of this compound production .

Análisis De Reacciones Químicas

Types of Reactions

Brasilixanthone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional oxygen functionalities into the this compound molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents onto the xanthone core.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and alkylated derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Brasilixanthone B has been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi:

- Bacterial Strains Tested :

- Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus)

- Bacillus subtilis

- Pseudomonas aeruginosa

- Salmonella typhi

- Fungal Strains Tested :

- Candida albicans

Despite initial expectations, studies have indicated that this compound does not exhibit significant antibacterial or antifungal activity against the tested strains, with minimum inhibitory concentrations (MIC) greater than 300 µg/ml .

Antioxidant Properties

Research indicates that xanthones, including this compound, possess antioxidant properties that may contribute to their therapeutic potential. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage.

Case Study 1: Phytochemical Analysis

A study conducted on the phytochemical constituents of Cratoxylum formosum revealed that this compound is one of the significant metabolites contributing to the plant's medicinal properties. The research emphasized the need for further exploration into its bioactive compounds to validate traditional uses in herbal medicine .

Case Study 2: Biotechnological Applications

Recent advancements in plant biotechnology have explored the use of chitosan treatment to enhance the production of phenolic compounds, including this compound. Histological studies demonstrated that chitosan treatment led to increased biomass and enhanced secondary metabolite production in root cultures of Cratoxylum formosum.

Mecanismo De Acción

The mechanism of action of brasilixanthone B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the inhibition of reactive oxygen species (ROS) production and the induction of apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes . Additionally, this compound modulates signaling pathways involved in cell proliferation and survival, contributing to its cytotoxic effects .

Comparación Con Compuestos Similares

Brasilixanthone B is structurally related to other xanthones, such as 1,3,5,6-tetrahydroxyxanthone, 1,5,6-trihydroxy-3-methoxyxanthone, ferrxanthone, and neolancerin . Compared to these compounds, this compound exhibits unique biological activities, particularly its potent cytotoxic effects on cancer cells . The presence of specific hydroxyl and methoxy groups in this compound contributes to its distinct pharmacological profile.

List of Similar Compounds

- 1,3,5,6-Tetrahydroxyxanthone

- 1,5,6-Trihydroxy-3-methoxyxanthone

- Ferrxanthone

- Neolancerin

Actividad Biológica

Brasilixanthone B is a xanthone derivative found primarily in the Calophyllum genus, particularly in Calophyllum brasiliense. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes current research findings on this compound, focusing on its biological activities, mechanisms of action, and potential therapeutic applications.

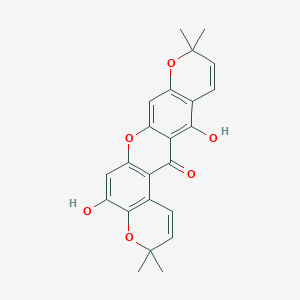

Chemical Structure

This compound is characterized by its xanthone core structure, which is known for contributing to various biological activities. The structural formula can be represented as follows:

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits antiproliferative activity against:

- Human neuroblastoma cells (IMR-32)

- Skin carcinoma cells (SK-MEL-28)

- Colon carcinoma cells (LS174T)

The IC50 values for these cell lines range from 0.69 to 92.59 µM , indicating a potent effect on tumor cell viability .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| IMR-32 (Neuroblastoma) | 7.31 - 72.0 |

| SK-MEL-28 (Skin Carcinoma) | 6.51 - 75.0 |

| LS174T (Colon Carcinoma) | 6.51 - 52.1 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against:

- Trypanosoma cruzi (causative agent of Chagas disease)

- Leishmania amazonensis (causative agent of leishmaniasis)

The compound induces mitochondrial dysfunction in these parasites, leading to cell death .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Mechanism of Action | Effective Concentration (µM) |

|---|---|---|

| Trypanosoma cruzi | Mitochondrial dysfunction | 219 |

| Leishmania amazonensis | Induction of oxidative stress | 18 mg/kg/day |

Antiviral Activity

This compound has been identified as an inhibitor of HIV-1 entry and reverse transcriptase activity. The compound modifies membrane fluidity and has shown effective inhibition at concentrations as low as 10 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers caspase-mediated apoptosis in cancer cells.

- Oxidative Stress Induction : It enhances reactive oxygen species (ROS) generation, leading to cellular damage in pathogens.

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in viral replication and cancer cell proliferation.

Case Studies

Recent studies have further elucidated the potential therapeutic applications of this compound:

- In Vitro Studies : Research conducted on various human cancer cell lines demonstrated that this compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.

Propiedades

IUPAC Name |

10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h5-10,24-25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXNYZFGKIZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415900 | |

| Record name | Brasilixanthone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84002-57-3 | |

| Record name | Brasilixanthone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.